BCATc Inhibitor 2

Description

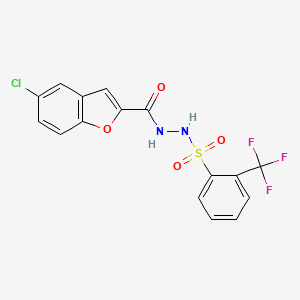

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N'-[2-(trifluoromethyl)phenyl]sulfonyl-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O4S/c17-10-5-6-12-9(7-10)8-13(26-12)15(23)21-22-27(24,25)14-4-2-1-3-11(14)16(18,19)20/h1-8,22H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQBZYKAQQWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Neuronal Mechanism of Action of BCATc Inhibitor 2

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a critical role in brain metabolism.[1] A key function of BCAAs in the central nervous system is to serve as nitrogen donors for the de novo synthesis of the primary excitatory neurotransmitter, glutamate.[2][3] This process is catalyzed by branched-chain amino acid transferases (BCATs), which exist in two isoforms: a mitochondrial (BCATm or BCAT2) form found in most tissues and a cytosolic (BCATc or BCAT1) form.[3][4] In the human brain, BCATc is restricted to neurons, while BCATm is primarily found in vascular endothelial cells.[5]

The neuronal localization of BCATc positions it as a critical regulator of the glutamate pool available for neurotransmission.[6][7][8][9] In glutamatergic neurons, BCATc is often found in axons and nerve terminals, directly supporting glutamate synthesis for release during neuronal excitation.[5][6][9] Dysregulation of glutamate homeostasis, leading to excitotoxicity, is a key pathological mechanism in several neurodegenerative diseases.[5] Consequently, inhibiting BCATc presents a promising therapeutic strategy for disorders involving disturbances of the glutamatergic system.[6][7]

This compound is a potent and selective sulfonyl hydrazide inhibitor of the cytosolic BCATc enzyme.[10][11] It has demonstrated neuroprotective efficacy in preclinical models by modulating glutamate-dependent neuronal processes.[6][10][11] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Neuronal Glutamate Synthesis

The primary mechanism of action of this compound in neurons is the direct inhibition of BCATc-mediated transamination. BCATc catalyzes the reversible transfer of an amino group from a BCAA (e.g., leucine) to α-ketoglutarate (α-KG), a tricarboxylic acid (TCA) cycle intermediate. This reaction yields a branched-chain α-keto acid (BCKA) and L-glutamate.[6][12] This pathway is a significant source of neurotransmitter glutamate, contributing to approximately 30-50% of the brain's glutamate pool.[2][5]

This compound competitively binds to the BCATc enzyme, blocking the transamination process. This reduces the rate of de novo glutamate synthesis from BCAAs, thereby lowering the amount of glutamate available for synaptic release. This modulatory effect is crucial in pathological states characterized by excessive glutamatergic activity and excitotoxicity.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

This compound demonstrates high potency for the cytosolic isoform of BCAT and significant selectivity over the mitochondrial isoform. This is critical for targeting neuronal glutamate synthesis without broadly disrupting BCAA metabolism in other cell types like astrocytes, which primarily express BCATm.[9]

Table 1: In Vitro Inhibitory Potency (IC₅₀)

| Target Enzyme | Species | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| hBCATc | Human | 0.8 ± 0.05 | [6][7] |

| rBCATc | Rat | 0.2 ± 0.02 | [6][7][13] |

| rBCATm | Rat | 3.0 ± 0.5 | [6][7][13] |

| Calcium Influx | Neuronal Cultures | 4.8 ± 1.2 |[6][7][13] |

The inhibitor shows approximately 15-fold greater selectivity for rat BCATc over rat BCATm.[10] In vivo studies in Lewis rats have characterized its pharmacokinetic profile, indicating favorable properties for systemic administration.[7][13]

Table 2: Pharmacokinetic Parameters in Lewis Rats (30 mg/kg, s.c.)

| Parameter | Value | Reference(s) |

|---|---|---|

| Cₘₐₓ | 8.28 µg/mL | [6][7][13] |

| tₘₐₓ | 0.5 hours | [6][7][13] |

| AUC | 19.9 µg·h/mL | [7][13] |

| **Terminal Half-life (t₁/₂) ** | 12 - 15 hours |[7][13] |

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of this compound stem from its ability to modulate the glutamatergic system. By reducing excessive glutamate synthesis, the inhibitor mitigates downstream excitotoxic events.

Inhibition of Excitotoxic Calcium Influx

A key consequence of glutamate excitotoxicity is excessive calcium (Ca²⁺) influx through N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage and death. This compound has been shown to block calcium influx into neuronal cells following the inhibition of glutamate uptake, a condition that mimics excitotoxicity by increasing synaptic glutamate concentrations.[6][11][13] The inhibitor achieved this with an IC₅₀ of 4.8 ± 1.2 μM.[6][7] This action directly counters a central process in excitotoxic cell death.

Hypothetical Modulation of mTORC1 Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and synaptic plasticity.[14][15][16] mTORC1 activity is particularly sensitive to amino acid levels, especially leucine.[12] By catalyzing the first step in BCAA catabolism, BCATc regulates the intracellular concentration of leucine available to activate mTORC1.[12]

Inhibition of BCATc would be expected to increase intracellular leucine concentrations, potentially leading to hyperactivation of the mTORC1 pathway. While mTORC1 is crucial for synaptic plasticity and memory, its dysregulation is implicated in various neurological disorders.[17][18] Therefore, the effect of this compound on mTORC1 signaling represents a complex and important area for further investigation, as it could have significant long-term consequences on neuronal function beyond immediate neuroprotection.

Key Experimental Protocols

The following sections outline the methodologies used to characterize the mechanism of action of this compound.

BCATc Enzymatic Activity Assay

This assay quantifies the inhibitory effect of the compound on the enzymatic activity of BCATc.

-

Principle: The assay measures the rate of transamination between a BCAA and α-ketoglutarate. A common method involves a coupled enzyme reaction where the product, glutamate, is degraded by a specific enzyme complex, leading to the formation of a chromogenic product measured spectrophotometrically.[19]

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 25 mM potassium phosphate, pH 7.8), recombinant human or rat BCATc enzyme, BCAA substrate (e.g., 12 mM Isoleucine), α-ketoglutarate, and the coupled enzyme system with a chromogenic reagent.[12][19]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the assay buffer, BCATc enzyme, and varying concentrations of this compound. Allow to pre-incubate.

-

Initiation: Start the reaction by adding the BCAA and α-ketoglutarate substrates.

-

Measurement: Monitor the increase in absorbance at 450 nm over time using a plate reader at 37°C.[19]

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Neuroprotection Study (3-Nitropropionic Acid Model)

This animal model assesses the neuroprotective efficacy of this compound against toxin-induced neurodegeneration.[6]

-

Principle: 3-Nitropropionic acid (3-NP) is a mitochondrial toxin that induces striatal lesions and motor deficits, mimicking aspects of neurodegenerative diseases like Huntington's disease.

-

Methodology:

-

Animal Model: Use male Lewis rats.

-

Toxin Administration: Administer 3-NP daily to induce neurotoxicity.

-

Treatment: Concurrently, administer this compound (e.g., 30 mg/kg/day, subcutaneous injection) or vehicle control for the duration of the study (e.g., 9 days).[6]

-

Behavioral Assessment: At the end of the treatment period, evaluate motor function using standardized tests such as the rotarod and beam walking performance.[6]

-

Histological Analysis: Perfuse the animals and prepare brain sections. Perform histological staining (e.g., with Fluoro-Jade or TUNEL) to identify and quantify degenerating neurons in the striatum.[6]

-

Data Analysis: Compare behavioral scores and the number of degenerating neurons between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).

-

Conclusion

This compound exerts its primary mechanism of action in neurons by selectively inhibiting the cytosolic branched-chain amino acid transferase. This targeted inhibition curtails the de novo synthesis of glutamate, a key neurotransmitter. The downstream consequences of this action are profoundly neuroprotective, most notably through the attenuation of excitotoxic calcium influx, a central mechanism of neuronal death in many neurodegenerative conditions.[6] While its effects on other signaling pathways, such as mTORC1, require further elucidation, the existing data strongly support the therapeutic potential of BCATc inhibition for treating neurological disorders characterized by glutamatergic system dysfunction.[6][7] The favorable pharmacokinetic profile and demonstrated in vivo efficacy make this compound a significant lead compound for further drug development.[6][7][13]

References

- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dietary branched chain amino acids ameliorate injury-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]

- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of the branched chain aminotransferase proteins in the human brain and their role in glutamate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. researchgate.net [researchgate.net]

- 9. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]

- 16. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]

- 17. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synaptic plasticity alterations associated with memory impairment induced by deletion of CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BCATc Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BCATc Inhibitor 2, a selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). This document details the available quantitative data, experimental protocols for key biological assays, and the signaling pathways influenced by the inhibition of BCATc.

Introduction

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two isoforms of BCAT in mammals: a mitochondrial form (BCATm) and a cytosolic form (BCATc), also known as BCAT1.[2] BCATc is predominantly expressed in the nervous system and plays a crucial role in regulating the synthesis of the neurotransmitter glutamate.[2] Dysregulation of BCAA metabolism and BCATc activity has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[3][4]

This compound has emerged as a selective and potent tool for studying the physiological and pathological roles of BCATc. Its ability to modulate BCAA metabolism offers therapeutic potential in conditions where BCATc is overactive.

Discovery and Synthesis

This compound, with the chemical name 5-chloro-2-benzofurancarboxylic acid 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide, is a sulfonyl hydrazide derivative.[2] The design and synthesis of this inhibitor were first reported by Hu et al. in 2006 in the journal Bioorganic & Medicinal Chemistry Letters. While the publication outlines the discovery and characterization of the compound, a detailed, step-by-step synthesis protocol is not publicly available in the resources accessed for this guide. The synthesis is described as involving the incorporation of a 2-(trifluoromethyl)phenyl]sulfonyl]hydrazide moiety into a 5-chloro-2-benzofurancarboxylic acid scaffold.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity and pharmacokinetic parameters.

Table 1: Inhibitory Activity of this compound

| Target | Species | IC50 (μM) | Reference |

| BCATc | Human (hBCATc) | 0.8 | [5] |

| BCATc | Rat (rBCATc) | 0.2 | [5] |

| BCATm | Rat (rBCATm) | 3.0 | [5] |

| Calcium Influx (neuronal cultures) | Rat | 4.8 | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Lewis Rats (30 mg/kg, subcutaneous injection)

| Parameter | Value | Unit | Reference |

| Cmax | 8.28 | μg/mL | [5] |

| tmax | 0.5 | h | [5] |

| AUC | 19.9 | μg·h/mL | [5] |

| Terminal Half-life | 12-15 | h | [5] |

Mechanism of Action

This compound functions by selectively binding to the active site of the BCATc enzyme, thereby blocking its catalytic activity. This inhibition prevents the reversible transamination of BCAAs to their corresponding α-keto acids and glutamate. By disrupting this initial step in BCAA catabolism, the inhibitor can modulate the intracellular levels of BCAAs and glutamate, impacting downstream metabolic and signaling pathways.

Signaling Pathways

The inhibition of BCATc has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and metabolism.

BCAA Metabolism and Glutamate Synthesis

The primary role of BCATc is to catalyze the conversion of BCAAs and α-ketoglutarate into branched-chain α-keto acids (BCKAs) and glutamate. This compound directly blocks this process.

PI3K/Akt/mTOR Signaling Pathway

BCATc activity is linked to the regulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] Upregulation of BCATc can activate this pathway, while its inhibition can lead to its downregulation.[6]

Crosstalk with Ras/ERK Pathway

BCATc has been shown to modulate the crosstalk between the PI3K/Akt and Ras/ERK signaling pathways.[6] Overexpression of BCATc can lead to the activation of the PI3K/Akt pathway while simultaneously attenuating the Ras/ERK pathway.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

BCATc Enzymatic Activity Assay

This protocol is adapted from methods used to measure branched-chain aminotransferase activity.

Objective: To determine the in vitro inhibitory activity of this compound on BCATc.

Materials:

-

Recombinant human or rat BCATc enzyme

-

This compound

-

L-Leucine

-

α-Ketoglutarate

-

Glutamate dehydrogenase (GDH)

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the reaction buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

L-Leucine (substrate)

-

α-Ketoglutarate (co-substrate)

-

NADH

-

Glutamate dehydrogenase (coupling enzyme)

-

This compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the BCATc enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of glutamate production by BCATc.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound.

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

-

Cell line of interest (e.g., HepG2, neuronal cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR.

Objective: To analyze changes in protein expression and phosphorylation in response to BCATc inhibition.

Materials:

-

Cells or tissue lysates treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues and determine the protein concentration using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

Conclusion

This compound is a valuable research tool for elucidating the roles of BCATc in health and disease. Its selectivity and in vivo efficacy make it a promising lead compound for the development of therapeutics for neurodegenerative disorders, certain cancers, and metabolic diseases. Further research, including the disclosure of a detailed and scalable synthesis protocol, will be crucial for advancing its potential clinical applications.

References

An In-depth Technical Guide to Cytosolic Branched-Chain Aminotransferase (BCATc) Expression in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain aminotransferases (BCATs) are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This transamination reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. In the brain, this process is a major source of de novo glutamate synthesis, accounting for at least 30% of the nitrogen required.[1]

There are two primary isoforms of BCAT: a mitochondrial form (BCATm) and a cytosolic form (BCATc), encoded by the BCAT1 gene. In the central nervous system (CNS), BCATc is predominantly expressed in neurons, while BCATm is found in astrocytes and vascular endothelial cells.[2][3][4][5] BCATc's localization within glutamatergic and GABAergic neurons underscores its pivotal role in modulating the pools of glutamate available for neurotransmission and for the synthesis of the inhibitory neurotransmitter GABA.[2][3]

Given the central role of glutamate excitotoxicity, metabolic dysfunction, and neurotransmitter imbalance in the pathology of many neurodegenerative diseases, the study of BCATc expression and BCAA metabolism has become a critical area of investigation.[6] Dysregulation of this pathway can have profound effects on neuronal health and survival. This guide provides a comprehensive overview of the current findings on BCATc expression in prominent neurodegenerative disease models, detailed experimental protocols for its analysis, and visualizations of the key pathways involved.

BCATc Expression in Neurodegenerative Disease Models

The expression of BCATc exhibits distinct patterns of alteration across different neurodegenerative conditions and the models used to study them. These changes suggest a complex and context-dependent role for BCAA metabolism in disease pathogenesis.

In Alzheimer's Disease, studies on post-mortem human brain tissue consistently show an increase in BCATc expression, particularly in the hippocampus, a region critical for memory and severely affected in AD. This suggests a potential upregulation of BCAA catabolism as a compensatory or pathogenic mechanism. In contrast, findings from some mouse models indicate a reduction in BCATc expression, which has been linked to the activation of mTOR signaling and subsequent Tau pathology. This discrepancy highlights potential differences between human pathology and specific animal models.

Table 1: BCATc Expression in Alzheimer's Disease Models

| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |

|---|---|---|---|---|

| Human Post-mortem Brain | Hippocampus | ▲ 28% increase | Not Specified | [7][8] |

| Human Post-mortem Brain | Hippocampus | ▲ 36% increase | Western Blot | [9][10] |

| Human Post-mortem Brain | Hippocampus (CA1, CA4) | ▲ Significant increase | Immunohistochemistry | [9][10] |

| 3xTg-AD Mouse Model | Brain | ▼ Reduced expression | Not Specified | [8] |

| AD Mouse Model | Brain | ▼ Down-regulated | Western Blot, qPCR |[11] |

In contrast to Alzheimer's Disease, research in Parkinson's Disease points towards a reduction in BCATc expression. Studies have found that BCATc (BCAT1) levels are decreased in the substantia nigra of sporadic PD patients, the brain region characterized by the profound loss of dopaminergic neurons.[12][13][14] This reduction is hypothesized to increase mitochondrial respiration and neuronal damage, contributing to neurodegeneration.[13]

Table 2: BCATc Expression in Parkinson's Disease Models

| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |

|---|

| Human Sporadic PD | Substantia Nigra | ▼ Reduced expression | Not Specified |[12][13][14] |

The role of BCATc in Huntington's Disease appears to be more nuanced. In the R6/2 mouse model, a common model for HD research, the protein levels of BCATc remain unchanged in the striatum and cerebral cortex.[15] However, these same studies report an overall increase in BCAT activity, suggesting that while the enzyme quantity is stable, its catalytic function may be enhanced through post-translational modifications or other regulatory mechanisms.[15][16] This points to a dysregulation in BCAA metabolism that is not driven by changes in BCATc protein expression alone.

Table 3: BCATc Expression in Huntington's Disease Models

| Disease Model | Brain Region | Change in BCATc Expression | Method of Detection | Reference |

|---|

| R6/2 Mouse Model | Striatum, Cerebral Cortex | ▬ Unaltered protein levels | Not Specified |[15] |

Direct quantitative data on BCATc expression levels in ALS models is limited. Research has primarily focused on the broader role of BCAA metabolism. Some studies suggest that excessive BCAA intake can be neurotoxic and may exacerbate motor deficits in the G93A-SOD1 mouse model of ALS.[17] Other work has pointed to a potential neuroprotective role for BCATc, noting that its upregulation has been linked to cell survival in other neuronal injury models.[18] The precise changes in BCATc expression within the context of ALS remain an area for further investigation.

Signaling Pathways and Visualizations

BCATc is a central node in cellular metabolism, directly influencing neurotransmitter synthesis and intersecting with major signaling pathways implicated in neurodegeneration.

The canonical function of BCATc is to initiate BCAA catabolism, which serves as a primary pathway for producing glutamate in neurons. This is fundamental for maintaining the neurotransmitter pool.

Caption: Core enzymatic function of BCATc in neuronal glutamate synthesis.

In some AD models, a defect in BCAA metabolism, characterized by BCATc downregulation, leads to an accumulation of BCAAs. Leucine, in particular, is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[11] Chronic activation of mTOR can lead to the hyperphosphorylation of the Tau protein, a key pathological hallmark of Alzheimer's disease.[11][14]

Caption: Proposed BCATc-mTOR signaling cascade in Alzheimer's disease pathology.

Experimental Protocols

Accurate quantification and localization of BCATc expression are essential for research in this field. The following sections provide detailed methodologies for key experimental techniques.

Western blotting is used to separate proteins by size and quantify the expression level of BCATc in tissue or cell lysates.

Caption: Standard experimental workflow for Western Blot analysis of BCATc.

Methodology:

-

Sample Preparation (Lysate):

-

Homogenize frozen brain tissue or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Incubate on ice for 30 minutes with periodic vortexing.[20]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the total protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.[19][21]

-

Prepare serial dilutions of a known standard (e.g., Bovine Serum Albumin) to generate a standard curve.

-

Based on the concentrations, normalize all samples by diluting them in lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.

-

-

Gel Electrophoresis (SDS-PAGE):

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[22]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary antibody specific for BCATc, diluted in blocking buffer, overnight at 4°C with gentle agitation.[22]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[20]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize BCATc band intensity to a loading control protein (e.g., β-actin, GAPDH, or β-Tubulin).

-

IHC is used to visualize the distribution and localization of BCATc protein within the cellular architecture of brain tissue sections.

Methodology (Free-Floating Sections):

-

Tissue Preparation:

-

Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution.

-

Section the frozen brain into 30-40 µm thick coronal or sagittal sections using a cryostat or freezing microtome.[23]

-

Store the free-floating sections in a cryoprotectant solution at -20°C until use.

-

-

Staining Procedure:

-

Wash sections three times in PBS to remove the storage solution.

-

Perform antigen retrieval if necessary (e.g., by heating sections in 10 mM sodium citrate buffer, pH 6.0).[24]

-

Permeabilize the sections and block non-specific antibody binding by incubating for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5-10% normal goat serum).[23][25]

-

Incubate the sections with the primary antibody against BCATc, diluted in antibody solution (blocking solution with a lower serum concentration), for 24-48 hours at 4°C.[23]

-

Wash the sections thoroughly three times for 10 minutes each in PBS with 0.1% Triton X-100.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit), diluted in antibody solution, for 2 hours at room temperature in the dark.[25]

-

Wash the sections again three times for 10 minutes each in PBS.

-

(Optional) Counterstain cell nuclei with DAPI for 10 minutes.

-

-

Mounting and Imaging:

-

Mount the stained sections onto gelatin-coated glass slides.

-

Allow the slides to air dry, then coverslip using an anti-fade mounting medium.

-

Image the sections using a confocal or fluorescence microscope.

-

qPCR is a sensitive method to quantify the mRNA transcript levels of the BCAT1 gene, providing insight into its transcriptional regulation.

Methodology (Two-Step RT-qPCR):

-

RNA Isolation:

-

Dissect the brain region of interest and immediately stabilize the tissue in an RNA-protective reagent (e.g., RNAlater) or snap-freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a column-based kit (e.g., RNeasy Kit) or a TRIzol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.

-

-

cDNA Synthesis (Reverse Transcription):

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[26]

-

-

qPCR Reaction:

-

Prepare the qPCR master mix for each primer set. For a typical 20 µL reaction, combine: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 5 µL of diluted cDNA template (e.g., 1:10 dilution), and 3 µL of nuclease-free water.[27]

-

Run all samples, standards, and no-template controls in duplicate or triplicate.

-

Use a qPCR instrument with the following typical thermal cycling conditions:

-

Initial Denaturation: 95°C for 5-10 minutes.

-

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.[27]

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of the BCAT1 gene using the delta-delta Ct (2-ΔΔCt) method.[28]

-

Normalize the expression of BCAT1 to one or more stable housekeeping genes (e.g., Actb, Gapdh, Hprt). The final data represents the fold change in BCAT1 expression in the experimental group relative to the control group.

-

References

- 1. Widespread neuronal expression of branched-chain aminotransferase in the CNS: implications for leucine/glutamate metabolism and for signaling by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential roles of branched-chain amino acids in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 11. Defect of branched-chain amino acid metabolism promotes the development of Alzheimer’s disease by targeting the mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 15. Enhanced cerebral branched-chain amino acid metabolism in R6/2 mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced cerebral branched-chain amino acid metabolism in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Branched-Chain Aminotransferase Proteins: Novel Redox Chaperones for Protein Disulfide Isomerase–Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

- 20. addgene.org [addgene.org]

- 21. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Immunohistochemistry (IHC) protocol [hellobio.com]

- 24. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 25. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 26. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 28. gene-quantification.de [gene-quantification.de]

The Biological Function of Cytosolic Branched-Chain Aminotransferase (BCAT1): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytosolic Branched-Chain Aminotransferase (BCAT1) is a pivotal enzyme in cellular metabolism, primarily catalyzing the reversible transamination of branched-chain amino acids (BCAAs). While its mitochondrial counterpart, BCAT2, is ubiquitously expressed, BCAT1 exhibits a more restricted expression pattern, notably in the brain, placenta, and various cancer types.[1][2] Beyond its fundamental role in BCAA homeostasis and nitrogen shuttling, BCAT1 has emerged as a critical regulator of major signaling pathways, including PI3K/AKT/mTOR and HIF-1α, and an influential factor in epigenetic modulation. Its dysregulation is intimately linked to the pathogenesis of numerous diseases, most prominently cancer, where it supports tumorigenicity, metabolic reprogramming, and therapeutic resistance. This document provides an in-depth examination of BCAT1's core functions, its intricate involvement in cellular signaling, its role in disease, and the experimental methodologies used for its study.

Core Enzymatic Function

BCAT1, also known as branched-chain amino-acid aminotransferase 1, is the cytosolic enzyme that catalyzes the first and reversible step in BCAA catabolism.[3][4] This reaction involves the transfer of an α-amino group from a BCAA (leucine, isoleucine, or valine) to α-ketoglutarate (α-KG).[1] This process yields a branched-chain α-keto acid (BCKA) and glutamate.[1][3] The reversibility of this reaction is crucial; BCAT1 can also synthesize BCAAs from BCKAs and glutamate, a function that is particularly important in cancer cells for maintaining the intracellular BCAA pool.[4][5]

The primary reactions catalyzed by BCAT1 are:

-

L-leucine + α-ketoglutarate ⇌ 4-methyl-2-oxopentanoate + L-glutamate[3][6]

-

L-isoleucine + α-ketoglutarate ⇌ (S)-3-methyl-2-oxopentanoate + L-glutamate[6]

-

L-valine + α-ketoglutarate ⇌ 3-methyl-2-oxobutanoate + L-glutamate[6]

Caption: Reversible transamination catalyzed by BCAT1.

Integration with Cellular Metabolism and Signaling

BCAT1 is strategically positioned at the crossroads of amino acid metabolism, central carbon metabolism, and cellular signaling. Its activity directly influences the intracellular concentrations of key metabolites like BCAAs, glutamate, and α-KG, which in turn act as signaling molecules or substrates for critical cellular processes.

The PI3K/AKT/mTOR Signaling Axis

A significant body of research highlights BCAT1 as a potent activator of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5] In various cancers, including gastric, breast, and glioblastoma, elevated BCAT1 expression promotes the activation of this cascade.[5] For instance, in gastric cancer, BCAT1 activates PI3K/AKT/mTOR signaling, which subsequently promotes proliferation, invasion, and angiogenesis.[5][7][8] The mechanism is often linked to BCAT1's ability to modulate BCAA levels, particularly leucine, which is a known activator of the mTORC1 complex.[9] In some contexts, BCAT1 promotes BCAA synthesis, thereby sustaining mTORC1 activity and driving anabolic processes required for tumor growth.[4][10]

References

- 1. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCAT1 controls embryonic neural stem cells proliferation and differentiation in the upper layer neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 6. uniprot.org [uniprot.org]

- 7. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

Structural Analysis of the Cytosolic Branched-Chain Aminotransferase (BCATc) Inhibitor 2 Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of the binding site for Inhibitor 2 within the human cytosolic branched-chain aminotransferase (hBCATc). While a crystal structure of hBCATc in complex with Inhibitor 2 is not publicly available, this paper leverages the existing high-resolution crystal structure of hBCATc in complex with another ligand to elucidate the key features of the active site. By combining structural data, quantitative binding information, and detailed experimental methodologies, this document serves as a comprehensive resource for researchers engaged in the development of novel BCATc inhibitors for therapeutic applications, particularly in the context of neurodegenerative diseases.

Introduction

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. In mammals, two isoforms exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. The cytosolic isoform, hBCATc, is of particular interest as a drug target due to its significant role in glutamate synthesis in the brain. Dysregulation of glutamate homeostasis is implicated in the pathophysiology of various neurodegenerative disorders.

BCATc Inhibitor 2 has been identified as a potent and selective inhibitor of hBCATc, demonstrating neuroprotective effects in preclinical models.[1][2] A thorough understanding of the structural basis for its interaction with the hBCATc binding site is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. This guide provides a detailed examination of the hBCATc active site, drawing upon available structural data to infer the binding mode of Inhibitor 2.

Quantitative Analysis of Inhibitor Binding

The inhibitory activity of this compound has been quantified against both human and rat orthologs of the cytosolic and mitochondrial isoforms. This data highlights the inhibitor's potency and selectivity for the cytosolic enzyme.

| Inhibitor | Target | Species | IC50 (µM) | Reference |

| This compound | BCATc | Human | 0.8 ± 0.05 | [2] |

| This compound | BCATc | Rat | 0.2 ± 0.02 | [2] |

| This compound | BCATm | Rat | 3.0 ± 0.5 | [2] |

Table 1: Inhibitory activity of this compound.

Structural Analysis of the hBCATc Active Site

The crystal structure of human BCATc, while not available with Inhibitor 2, has been solved in complex with the anticonvulsant drug gabapentin (PDB ID: 2COJ) at a resolution of 2.40 Å.[3] This structure provides a detailed view of the active site architecture and the key residues involved in ligand recognition and catalysis.

Overall Architecture

hBCATc is a homodimer, with each monomer consisting of a large and a small domain. The active site is located at the interface of these two domains and in close proximity to the dimer interface. A crucial cofactor, pyridoxal-5'-phosphate (PLP), is covalently bound to a conserved lysine residue (Lys202) via a Schiff base linkage in the active site of each monomer.[4]

Key Active Site Residues

The binding pocket of hBCATc is a well-defined cavity lined by a combination of hydrophobic and polar residues, which accommodate the branched-chain amino acid substrates. Key residues that shape the active site and are likely to interact with inhibitors include:

-

PLP-binding Lysine: Lys202 anchors the PLP cofactor.

-

Hydrophobic Shelf: Residues such as Tyr70, Phe75, and Tyr141 form a hydrophobic surface that interacts with the branched alkyl side chains of the substrates.

-

Polar Contacts: Residues like Tyr207 and Glu237 form hydrogen bonds with the PLP cofactor, and other polar residues are available for interaction with the functional groups of inhibitors.

-

CXXC Motif: A redox-sensitive CXXC motif (Cys315 and Cys318 in hBCATm) is present in mammalian BCATs and is believed to play a regulatory role.[4]

-

Flexible Loop: A flexible loop region contributes to enclosing the active site upon ligand binding, suggesting a degree of induced fit in the binding mechanism.[3][5]

Inferred Binding Mode of this compound

This compound is a sulfonyl hydrazide derivative. Based on the known structure of the hBCATc active site from the gabapentin complex (PDB: 2COJ), a putative binding mode for Inhibitor 2 can be proposed. The inhibitor likely occupies the same hydrophobic pocket as the BCAA substrates. The sulfonyl group may form hydrogen bonds with polar residues in the active site, while the aromatic and benzofuran moieties would be well-positioned to engage in hydrophobic and stacking interactions with the aromatic residues lining the pocket.

The following diagram illustrates the key components of the hBCATc catalytic cycle, which inhibitors like Inhibitor 2 disrupt.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for key experiments in the study of BCATc inhibitors.

Recombinant hBCATc Expression and Purification

A standard protocol for obtaining purified hBCATc for structural and biochemical studies involves the following steps:

-

Cloning: The full-length cDNA of human BCAT1 is cloned into an E. coli expression vector, often with an N-terminal polyhistidine tag to facilitate purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged hBCATc binds to the column, and non-specifically bound proteins are washed away. The target protein is then eluted using a buffer containing a high concentration of imidazole.

-

Further Purification: For structural studies, further purification steps such as ion-exchange and size-exclusion chromatography are often employed to achieve a high degree of homogeneity.

-

Protein Characterization: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method or a protein assay.

The following diagram outlines a typical workflow for recombinant protein purification.

X-ray Crystallography

The determination of the three-dimensional structure of the hBCATc-inhibitor complex is achieved through X-ray crystallography.

-

Crystallization: Purified hBCATc is mixed with the inhibitor in a stoichiometric excess. This complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to identify conditions that yield well-ordered crystals.

-

Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental data to improve its fit to the electron density map. The inhibitor molecule is built into the electron density in the active site.

-

Validation: The final structure is validated to ensure its stereochemical quality and agreement with the experimental data.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of inhibitor binding.

-

Sample Preparation: Purified hBCATc is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.

-

Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable information on the inhibitor binding site and conformational changes in solution.

-

Sample Preparation: Uniformly ¹⁵N- or ¹³C/¹⁵N-labeled hBCATc is required for protein-observed NMR experiments.

-

Chemical Shift Perturbation (CSP): A series of 2D ¹H-¹⁵N HSQC spectra of the labeled protein are recorded upon titration with the inhibitor. Changes in the chemical shifts of specific amide protons and nitrogens upon inhibitor binding identify the residues in and around the binding site.

-

Structure Determination: For smaller proteins or complexes, nuclear Overhauser effect (NOE) based experiments can be used to determine intermolecular distance restraints for calculating the three-dimensional structure of the protein-inhibitor complex in solution.

Signaling Pathways and Logical Relationships

The inhibition of hBCATc has downstream effects on cellular signaling pathways, particularly those related to glutamate metabolism and neurotransmission. The following diagram illustrates the logical relationship between BCATc activity, glutamate levels, and neuronal excitotoxicity, a key process in neurodegeneration.

Conclusion

The structural analysis of the hBCATc active site, informed by the crystal structure with gabapentin, provides a robust framework for understanding the binding of Inhibitor 2. The active site is a well-defined pocket with both hydrophobic and polar features, offering multiple opportunities for inhibitor interactions. The quantitative data confirms the potency and selectivity of Inhibitor 2 for the cytosolic isoform. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the structure-activity relationships of BCATc inhibitors. Future work to obtain a co-crystal structure of hBCATc with Inhibitor 2 would provide definitive insights into its binding mode and pave the way for the structure-based design of even more effective therapeutic agents for neurodegenerative diseases.

References

- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. rcsb.org [rcsb.org]

- 4. The structure of human mitochondrial branched-chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ebi.ac.uk [ebi.ac.uk]

In Vitro Characterization of BCATc Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BCATc Inhibitor 2, a potent and selective inhibitor of the cytosolic branched-chain aminotransferase (BCATc). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BCATc for neurodegenerative and metabolic diseases.

Core Concepts: The Role of BCATc

Branched-chain amino acid transferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. They catalyze the reversible transamination of BCAAs to their corresponding α-keto acids, a critical step in both BCAA catabolism and the synthesis of the neurotransmitter glutamate. In mammals, two isoforms exist: a mitochondrial (BCATm) and a cytosolic (BCATc) form. BCATc is predominantly expressed in the brain and is involved in regulating the synthesis of glutamate for neuronal excitation. Consequently, inhibition of BCATc presents a promising therapeutic strategy for neurological disorders characterized by glutamatergic system disturbances.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Biochemical Assay Data - Enzyme Inhibition

| Target | Species | Assay Type | IC50 (µM) |

| BCATc | Human | Recombinant Enzyme | 0.8 ± 0.05 |

| BCATc | Rat | Recombinant Enzyme | 0.2 ± 0.02 |

| BCATm | Rat | Crude Mitochondrial Prep | 3.0 ± 0.5 |

Table 2: Cellular Assay Data

| Assay | Cell Line | Parameter | IC50 / Effect |

| Calcium Influx | Neuronal Cultures | Inhibition of glutamate uptake-induced calcium influx | 4.8 ± 1.2 µM |

| Cytotoxicity | LO2 and HepG2 | Cell Viability (up to 20 µM for 48h) | No obvious cytotoxicity |

| Lipid Accumulation | Oleic Acid-induced LO2 and HepG2 | Reduction of lipid droplets, TC, and TG | Significant reduction at 10 and 20 µM |

| Apoptosis | Oleic Acid-induced LO2 | Annexin V/PI Staining | Significant reduction in apoptosis at 10 and 20 µM |

| Mitochondrial Function | Oleic Acid-induced LO2 | Mitochondrial ROS Production | Alleviated OA-induced increase |

| Mitochondrial Membrane Potential | Ameliorated OA-induced disruption |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

BCATc Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human and rat BCATc.

Materials:

-

Recombinant human BCATc and rat BCATc

-

L-leucine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

NAD+

-

Leucine dehydrogenase

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-leucine, α-ketoglutarate, PLP, and NAD+.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant BCATc enzyme to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Add leucine dehydrogenase to the wells. This enzyme will catalyze the oxidative deamination of the remaining L-leucine, with the concomitant reduction of NAD+ to NADH.

-

Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is inversely proportional to BCATc activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Calcium Influx Assay in Neuronal Cultures

Objective: To assess the effect of this compound on calcium influx in neuronal cells following the inhibition of glutamate uptake.

Materials:

-

Primary neuronal cultures (e.g., rat cortical neurons)

-

Glutamate uptake inhibitor (e.g., L-trans-PDC)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture primary neurons on poly-D-lysine coated plates until a mature network is formed.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Induce calcium influx by adding a glutamate uptake inhibitor, which increases extracellular glutamate concentrations.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope.

-

The peak fluorescence intensity is proportional to the intracellular calcium concentration.

-

Calculate the percentage of inhibition of the calcium influx for each inhibitor concentration and determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxicity of this compound on hepatic cell lines.[1]

Materials:

-

LO2 and HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed LO2 or HepG2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.[1]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Oil Red O Staining for Lipid Accumulation

Objective: To visualize and quantify the effect of this compound on oleic acid-induced lipid accumulation in hepatic cells.[1]

Materials:

-

LO2 and HepG2 cells

-

DMEM with 10% FBS

-

Oleic acid (OA)

-

This compound

-

10% formalin

-

60% isopropanol

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Induce lipid accumulation by treating the cells with 0.5 mM oleic acid for 48 hours, with or without co-treatment with this compound (e.g., 10, 20 µM).[1]

-

Wash the cells with PBS and fix with 10% formalin.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, the Oil Red O can be extracted with isopropanol and the absorbance measured.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis and cellular signaling.[1]

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-AKT, AKT, p-JNK, JNK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BCATc metabolic pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Signaling pathways affected by this compound in an NAFLD model.

References

Therapeutic Potential of Cytosolic Branched-Chain Aminotransferase (BCATc) Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective pharmacological interventions. Emerging preclinical evidence points to the dysregulation of branched-chain amino acid (BCAA) metabolism as a key contributor to NAFLD pathogenesis. Cytosolic branched-chain aminotransferase (BCATc), an enzyme primarily responsible for the initial step in BCAA catabolism in specific tissues, has been identified as a potential therapeutic target. This technical guide provides a comprehensive overview of the rationale and current evidence supporting BCATc inhibition as a novel strategy for NAFLD treatment. We delve into the molecular mechanisms, summarize the existing in vitro data, and propose a detailed experimental framework for future in vivo validation. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring this promising therapeutic avenue.

Introduction: The Role of BCAA Metabolism in NAFLD

NAFLD encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathophysiology of NAFLD is complex and multifactorial, involving insulin resistance, de novo lipogenesis, oxidative stress, and inflammation.[1]

Recent metabolomic studies have revealed a strong association between elevated circulating levels of BCAAs (leucine, isoleucine, and valine) and the presence and severity of NAFLD.[2][3] While BCAAs are essential amino acids, their excessive accumulation and subsequent catabolism can contribute to lipotoxicity and metabolic stress in the liver.

BCATs are the gatekeeper enzymes in BCAA catabolism, catalyzing the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). Two isoforms exist: the mitochondrial (BCATm or BCAT2) and the cytosolic (BCATc or BCAT1). While BCATm is widely expressed, BCATc has a more restricted tissue distribution, with notable expression in the brain and, importantly, in the liver under certain pathological conditions.[4] Overexpression of BCATc has been observed in patients with NAFLD, suggesting its potential involvement in the disease's progression.[5]

Mechanism of Action: How BCATc Inhibition May Ameliorate NAFLD

The therapeutic rationale for inhibiting BCATc in NAFLD is centered on mitigating the detrimental effects of excessive BCAA catabolism within hepatocytes. The proposed mechanisms include:

-

Reduction of Lipogenesis: In vitro studies suggest that the inhibition of BCATc can down-regulate the expression of key lipogenic genes. This is potentially mediated through the modulation of critical transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][6] By reducing the hepatic synthesis of fatty acids, BCATc inhibition could directly address the hallmark of NAFLD – steatosis.

-

Alleviation of Mitochondrial Dysfunction and Oxidative Stress: The accumulation of lipid intermediates in NAFLD leads to mitochondrial stress and the generation of reactive oxygen species (ROS). Preclinical data indicates that BCATc inhibition can preserve mitochondrial function by mitigating oleic acid-induced mitochondrial ROS production and maintaining the mitochondrial membrane potential.[4][7]

-

Inhibition of Apoptosis: Lipotoxicity in NAFLD can trigger hepatocyte apoptosis, a key feature in the progression to NASH. BCATc inhibition has been shown to attenuate oleic acid-induced apoptosis in hepatic cells. This is achieved by modulating key signaling pathways involved in cell survival and death, such as the AKT/ERK and Bcl2/Bax/Caspase signaling cascades.[4][6]

Preclinical Evidence: In Vitro Studies

To date, the direct investigation of BCATc inhibitors in NAFLD has been limited to in vitro models. The most studied compound is a selective BCATc inhibitor referred to as "BCATc Inhibitor 2".[4][6][8][9]

Effects on Hepatic Steatosis

In cellular models of NAFLD using oleic acid-induced lipid accumulation in HepG2 and LO2 human liver cell lines, treatment with this compound has demonstrated a significant reduction in intracellular lipid droplets.[4] This was accompanied by a decrease in the intracellular levels of triglycerides and total cholesterol.

Modulation of Gene Expression

Quantitative PCR (qPCR) analyses in these cellular models have revealed that this compound treatment leads to the downregulation of key genes involved in de novo lipogenesis.

| Gene Target | Function | Effect of this compound |

| SREBP1 | Master transcriptional regulator of lipogenesis | Downregulation[4][6] |

| ACLY | ATP citrate lyase | Downregulation[4] |

| FASN | Fatty acid synthase | Downregulation[4] |

| ACC | Acetyl-CoA carboxylase | Downregulation[4] |

| SCD1 | Stearoyl-CoA desaturase-1 | Downregulation[4] |

Impact on Apoptosis and Mitochondrial Function

Treatment with this compound has been shown to protect hepatic cells from oleic acid-induced apoptosis. This is evidenced by a reduction in the apoptotic rate and modulation of apoptosis-related proteins.[4] Furthermore, the inhibitor helped maintain mitochondrial membrane potential and reduced the production of mitochondrial reactive oxygen species.[4]

Signaling Pathways Implicated in the Therapeutic Effect of BCATc Inhibition

The beneficial effects of BCATc inhibition in in vitro NAFLD models appear to be mediated through the modulation of several key signaling pathways.

AKT/JNK Signaling

The PI3K/AKT pathway is a crucial regulator of cell survival and metabolism. Conversely, the c-Jun N-terminal kinase (JNK) pathway is often activated in response to cellular stress and can promote apoptosis. In vitro studies have shown that this compound can alleviate the oleic acid-induced phosphorylation of both AKT and JNK, suggesting a rebalancing of these pro-survival and pro-apoptotic signals.[4][10]

Bcl2/Bax/Caspase Axis

This pathway is central to the intrinsic apoptotic process. This compound has been observed to counteract the oleic acid-induced decrease in the anti-apoptotic protein Bcl2 and the increase in the pro-apoptotic protein Bax.[4] This modulation of the Bcl2/Bax ratio, along with the inhibition of caspase-3 and caspase-9 activation, points to a direct anti-apoptotic effect of BCATc inhibition.[4][6]

Proposed In Vivo Experimental Protocol for Evaluating BCATc Inhibitors in a NAFLD Mouse Model

The lack of in vivo data for BCATc inhibitors in the context of NAFLD is a significant knowledge gap. To address this, we propose a comprehensive experimental protocol to evaluate the efficacy of a BCATc inhibitor in a diet-induced mouse model of NAFLD.

Animal Model

The high-fat diet (HFD) induced model in C57BL/6J mice is a widely accepted and relevant model that mimics many of the metabolic features of human NAFLD.[1][11][12]

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: 60 kcal% fat diet for 16-24 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group will receive a standard chow diet.

-

Treatment Groups:

-

Group 1: Chow diet + Vehicle

-

Group 2: HFD + Vehicle

-

Group 3: HFD + BCATc Inhibitor (e.g., this compound) at a low dose

-

Group 4: HFD + BCATc Inhibitor at a high dose

-

-

Administration: The BCATc inhibitor or vehicle will be administered daily via oral gavage for the last 8-12 weeks of the diet regimen.

Key Experimental Procedures and Endpoints

A multi-faceted approach will be employed to assess the therapeutic efficacy of the BCATc inhibitor.

-

Body Weight and Food Intake: Monitored weekly.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess systemic insulin sensitivity.

-

Serum Analysis: At sacrifice, blood will be collected for the measurement of:

-

Liver enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).

-

Lipid profile: Triglycerides, total cholesterol, HDL, LDL.

-

Glucose and insulin.

-

-

H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.[13][14]

-

Oil Red O Staining: For specific visualization and quantification of neutral lipid accumulation.[14]

-

Sirius Red Staining: To evaluate and quantify collagen deposition as a measure of fibrosis.[13]

-

NAFLD Activity Score (NAS): A composite score will be calculated based on the histological evaluation.

-

Triglyceride and Cholesterol Content: Quantified from liver homogenates.

-

RNA will be extracted from liver tissue to quantify the expression of genes involved in:

-

Lipogenesis: Srebf1, Acly, Fasn, Acc, Scd1.[15]

-

Fatty Acid Oxidation: Ppara, Cpt1a.

-

Inflammation: Tnf, Il6, Ccl2.

-

Fibrosis: Tgf-β, Col1a1, Acta2.

-

-

Protein lysates from liver tissue will be analyzed to determine the levels and phosphorylation status of key proteins in the following pathways:

Statistical Analysis

Data will be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests for multiple group comparisons. A p-value of <0.05 will be considered statistically significant.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of BCATc Inhibition in NAFLD

Caption: Proposed signaling pathway of BCATc inhibition in NAFLD.

Experimental Workflow for In Vivo Evaluation

Caption: Proposed experimental workflow for in vivo evaluation of a BCATc inhibitor.

Clinical Landscape and Future Directions

Currently, there are no FDA-approved therapies specifically for NAFLD or NASH. The clinical development pipeline is robust, with several candidates in late-stage trials targeting various aspects of the disease, including metabolic dysregulation, inflammation, and fibrosis.[5][17][18][19] These include GLP-1 receptor agonists, FGF21 analogs, and THR-β agonists.

The exploration of BCATc inhibition for NAFLD is still in its nascent, preclinical stages. The lack of in vivo and clinical data precludes any definitive statements on its therapeutic potential in humans. However, the strong mechanistic rationale and promising in vitro results warrant further investigation.

Future research should focus on:

-

In vivo proof-of-concept studies: Utilizing the experimental design outlined above to determine the efficacy and safety of BCATc inhibitors in relevant animal models of NAFLD.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of BCATc inhibitors and to establish a clear relationship between drug exposure and therapeutic effect.

-

Toxicology studies: To assess the safety profile of long-term BCATc inhibition.

-

Combination therapies: Exploring the potential of combining BCATc inhibitors with other NAFLD drugs that have complementary mechanisms of action.

Conclusion

The inhibition of BCATc presents a novel and mechanistically compelling strategy for the treatment of NAFLD. The available in vitro data suggests that this approach can favorably impact key pathological features of the disease, including steatosis, mitochondrial dysfunction, and apoptosis. While the absence of in vivo and clinical data is a current limitation, the detailed experimental protocol proposed in this guide provides a clear path forward for the preclinical validation of this therapeutic target. Continued research in this area holds the promise of delivering a new class of therapeutics for patients suffering from NAFLD and its progressive complications.

References

- 1. Metabolomics Facilitates New Discovery of Liver Cancer - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. This compound ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tvst.arvojournals.org [tvst.arvojournals.org]

- 8. Comparative Transcriptomic Analysis of Three Common Liver Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insulins | The cytosolic branched-chain amino transferase 1 (BCAT1/BCATc) inhibitor reduces mitochondrial capacity in a myotube model of insulin resistance | springermedicine.com [springermedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thomassci.com [thomassci.com]

- 15. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]